(2S)-2-[[9-Propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol (2S)-2-[[9-Propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol (S)-CR8 is a potent second-generation cyclin-dependent kinase (CDK) inhibitor. It acts by limiting microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury.
Brand Name: Vulcanchem
CAS No.: 1084893-56-0
VCID: VC0542854
InChI: InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m0/s1
SMILES: CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
Molecular Formula: C24H29N7O
Molecular Weight: 431.5 g/mol

(2S)-2-[[9-Propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol

CAS No.: 1084893-56-0

Inhibitors

VCID: VC0542854

Molecular Formula: C24H29N7O

Molecular Weight: 431.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-[[9-Propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol - 1084893-56-0

CAS No. 1084893-56-0
Product Name (2S)-2-[[9-Propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol
Molecular Formula C24H29N7O
Molecular Weight 431.5 g/mol
IUPAC Name (2S)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
Standard InChI InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m0/s1
Standard InChIKey ULEOUNVVBPZETL-SFHVURJKSA-N
Isomeric SMILES CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
SMILES CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
Canonical SMILES CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
Appearance Solid powder
Description (S)-CR8 is a potent second-generation cyclin-dependent kinase (CDK) inhibitor. It acts by limiting microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (S)-CR8; (S) CR8; (S)CR8;
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7: Vymětalová L, Havlíček L, Šturc A, Skrášková Z, Jorda R, Pospíšil T, Strnad M, Kryštof V. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Eur J Med Chem. 2016 Mar 3;110:291-301. doi: 10.1016/j.ejmech.2016.01.011. Epub 2016 Jan 18. PubMed PMID: 26851505.
8: Harter MR, Liu CD, Shen CL, Gonzalez-Hurtado E, Zhang ZM, Xu M, Martinez E, Peng CW, Song J. BS69/ZMYND11 C-Terminal Domains Bind and Inhibit EBNA2. PLoS Pathog. 2016 Feb 4;12(2):e1005414. doi: 10.1371/journal.ppat.1005414. eCollection 2016 Feb. PubMed PMID: 26845565; PubMed Central PMCID: PMC4742278.
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10: Troadec S, Blairvacq M, Oumata N, Galons H, Meijer L, Berthou C. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines. J Biomed Sci. 2015 Jul 17;22:57. doi: 10.1186/s12929-015-0163-x. PubMed PMID: 26184865; PubMed Central PMCID: PMC4504225.
11: Park Y, Hua G, Taylor MD, Adang MJ. A coleopteran cadherin fragment synergizes toxicity of Bacillus thuringiensis toxins Cry3Aa, Cry3Bb, and Cry8Ca against lesser mealworm, Alphitobius diaperinus (Coleoptera: Tenebrionidae). J Invertebr Pathol. 2014 Nov;123:1-5. doi: 10.1016/j.jip.2014.08.008. Epub 2014 Sep 8. PubMed PMID: 25218400.
12: Wu J, Zhao Z, Sabirzhanov B, Stoica BA, Kumar A, Luo T, Skovira J, Faden AI. Spinal cord injury causes brain inflammation associated with cognitive and affective changes: role of cell cycle pathways. J Neurosci. 2014 Aug 13;34(33):10989-1006. doi: 10.1523/JNEUROSCI.5110-13.2014. PubMed PMID: 25122899; PubMed Central PMCID: PMC4131014.
13: Norez C, Vandebrouck C, Bertrand J, Noel S, Durieu E, Oumata N, Galons H, Antigny F, Chatelier A, Bois P, Meijer L, Becq F. Roscovitine is a proteostasis regulator that corrects the trafficking defect of F508del-CFTR by a CDK-independent mechanism. Br J Pharmacol. 2014 Nov;171(21):4831-49. doi: 10.1111/bph.12859. PubMed PMID: 25065395; PubMed Central PMCID: PMC4294108.
14: Walters ET. Neuroinflammatory contributions to pain after SCI: roles for central glial mechanisms and nociceptor-mediated host defense. Exp Neurol. 2014 Aug;258:48-61. doi: 10.1016/j.expneurol.2014.02.001. Review. PubMed PMID: 25017887.
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16: Kabadi SV, Stoica BA, Loane DJ, Luo T, Faden AI. CR8, a novel inhibitor of CDK, limits microglial activation, astrocytosis, neuronal loss, and neurologic dysfunction after experimental traumatic brain injury. J Cereb Blood Flow Metab. 2014 Mar;34(3):502-13. doi: 10.1038/jcbfm.2013.228. Epub 2014 Jan 8. PubMed PMID: 24398934; PubMed Central PMCID: PMC3948132.
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18: Delehouzé C, Godl K, Loaëc N, Bruyère C, Desban N, Oumata N, Galons H, Roumeliotis TI, Giannopoulou EG, Grenet J, Twitchell D, Lahti J, Mouchet N, Galibert MD, Garbis SD, Meijer L. CDK/CK1 inhibitors roscovitine and CR8 downregulate amplified MYCN in neuroblastoma cells. Oncogene. 2014 Dec 11;33(50):5675-87. doi: 10.1038/onc.2013.513. Epub 2013 Dec 9. PubMed PMID: 24317512; PubMed Central PMCID: PMC4087096.
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PubChem Compound 25211051
Last Modified Nov 12 2021
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